(3S)-3-Hydroxyheptanenitrile
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Overview
Description
(3S)-3-Hydroxyheptanenitrile is an organic compound with the molecular formula C7H13NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxyheptanenitrile typically involves the asymmetric reduction of a precursor compound. One common method is the reduction of 3-ketoheptanenitrile using a chiral catalyst to ensure the formation of the (3S) enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium.
Industrial Production Methods
On an industrial scale, the production of this compound may involve biocatalytic processes using engineered bacteria or enzymes. These methods are advantageous due to their high selectivity and environmentally friendly nature. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of 3-ketoheptanenitrile .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Hydroxyheptanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst can be used.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.
Major Products
Oxidation: 3-Ketoheptanenitrile or 3-formylheptanenitrile.
Reduction: 3-Aminoheptane.
Substitution: 3-Chloroheptanenitrile or 3-Bromoheptanenitrile.
Scientific Research Applications
(3S)-3-Hydroxyheptanenitrile has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand the specificity and mechanism of various enzymes.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism by which (3S)-3-Hydroxyheptanenitrile exerts its effects depends on its interaction with specific molecular targets. For example, in enzymatic reactions, it may act as a substrate that binds to the active site of an enzyme, leading to a catalytic transformation. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the binding affinity and reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Hydroxyheptanenitrile: The enantiomer of (3S)-3-Hydroxyheptanenitrile, with similar chemical properties but different biological activities.
3-Ketoheptanenitrile: A precursor in the synthesis of this compound, differing by the oxidation state of the hydroxyl group.
3-Aminoheptanenitrile: A reduction product of this compound, with an amine group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer. Its hydroxyl and nitrile functional groups also provide versatility in chemical reactions, making it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
918659-05-9 |
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Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3S)-3-hydroxyheptanenitrile |
InChI |
InChI=1S/C7H13NO/c1-2-3-4-7(9)5-6-8/h7,9H,2-5H2,1H3/t7-/m0/s1 |
InChI Key |
KXIZOPVUMMRTKB-ZETCQYMHSA-N |
Isomeric SMILES |
CCCC[C@@H](CC#N)O |
Canonical SMILES |
CCCCC(CC#N)O |
Origin of Product |
United States |
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